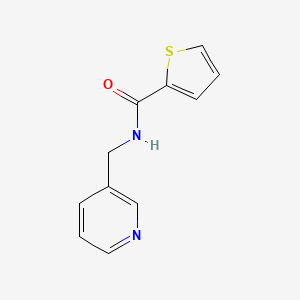

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

This compound interacts with its target, QcrB, by binding to it and inhibiting its function . This interaction disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the process of oxygen-dependent respiration .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex is a key component in the final stage of the electron transport chain, where it facilitates the transfer of electrons from cytochrome c to oxygen . Disruption of this process can lead to a decrease in ATP production, affecting various downstream cellular processes.

Result of Action

The inhibition of the bc1-aa3-type cytochrome c oxidase complex by this compound can lead to a decrease in ATP production . This can affect various cellular processes that rely on ATP for energy, potentially leading to cell death. In the context of Mycobacterium tuberculosis, this could result in the inhibition of bacterial growth .

生化学分析

Biochemical Properties

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been linked to the inhibition of human erythrocyte acetylcholinesterase (AChE), equine serum butyrylcholinesterase (BChE), and porcine liver carboxylesterase (CaE) . The nature of these interactions is largely dependent on the structure of the substituent at the 5 position of the thiazoline ring .

Cellular Effects

The effects of N-(pyridin-3-ylmethyl)thiophenecarboxamide on cells are diverse. It has been shown to influence cell function by modulating cell signaling pathways and gene expression . For example, it has been associated with the modulation of metabotropic glutamate 2 receptor (mGlu2), influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(pyridin-3-ylmethyl)thiophenecarboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to increase the affinity of orthosteric agonists including glutamate, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(pyridin-3-ylmethyl)thiophenecarboxamide have been observed to change over time. For example, it has been shown that the compound remains polarized even in completely round cells with compromised cytoskeletal functions, suggesting that active signaling visualized by polarized distribution of the compound is a cause for and not a consequence of the asymmetric shape of a migrating cell .

Metabolic Pathways

N-(pyridin-3-ylmethyl)thiophenecarboxamide is involved in several metabolic pathways. For instance, it has been linked to the modulation of the WNT/planar-cell-polarity (PCP) pathway, which plays a crucial role in cell polarity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with pyridin-3-ylmethylamine. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .

化学反応の分析

Types of Reactions

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiophene derivatives with different oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

科学的研究の応用

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.

類似化合物との比較

Similar Compounds

- N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

- N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

- 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the pyridine moiety.

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADQYRUFAGMMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-2-pyridin-3-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5482162.png)

![N4-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N2,N2-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5482164.png)

![3-{[2-(2-thienyl)acetyl]amino}phenyl acetate](/img/structure/B5482178.png)

![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5482186.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5482189.png)

![1-(2,2-dimethylpropyl)-4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5482197.png)

![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482204.png)

![methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482206.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482224.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5482246.png)

![(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5482252.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482257.png)